molecular formula C13H21Cl2N3O B2668128 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride CAS No. 2378502-52-2

2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride

Cat. No.: B2668128
CAS No.: 2378502-52-2
M. Wt: 306.23
InChI Key: SPRFLKZLQQYDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzimidazole Scaffold and Research Context

Historical Development of Benzimidazole-Based Medicinal Agents

The benzimidazole nucleus first gained pharmacological relevance in the 1940s when researchers hypothesized its structural similarity to purines could enable biological activity. Early breakthroughs occurred in 1944 with studies demonstrating benzimidazole’s role in vitamin B~12~ metabolism, particularly through the identification of 5,6-dimethylbenzimidazole as a degradation product. By the 1950s, synthetic efforts intensified, leading to the development of antiparasitic agents such as thiabendazole and mebendazole, which remain clinically relevant. The 1980s marked another milestone with the introduction of proton pump inhibitors like omeprazole, which feature a benzimidazole core linked to a sulfinyl group. Over seven decades, structural modifications—including alkylation, halogenation, and heterocyclic fusion—have yielded derivatives with activities spanning antiviral (enviradine), antihypertensive (telmisartan), and antifungal (carbendazim) applications.

Significance of 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine Dihydrochloride in Drug Discovery

This compound (PubChem CID: 145913188) distinguishes itself through its 1-(2-methoxyethyl)benzimidazole core and N-methylethanamine side chain, which are critical for its physicochemical and pharmacological profile. The methoxyethyl group enhances solubility and metabolic stability by introducing an ether linkage, while the ethylamine side chain, protonated as a dihydrochloride salt, improves aqueous solubility and facilitates ionic interactions with biological targets. Structurally, it aligns with derivatives investigated for antimicrobial and anticancer activities, as the benzimidazole scaffold’s planar aromatic system enables intercalation with DNA or enzymatic pockets. Preliminary data suggest its potential in modulating kinase or protease activity, though specific target validation remains ongoing.

Table 1: Key Structural Features and Hypothesized Pharmacological Roles
Structural Component Functional Role Potential Therapeutic Implication
Benzimidazole core Planar aromatic system for DNA/enzyme binding Anticancer, antimicrobial activity
1-(2-Methoxyethyl) substituent Enhances solubility and metabolic stability Improved pharmacokinetics
N-Methylethanamine side chain Facilitates ionic interactions via protonation Target specificity in charged environments
Dihydrochloride salt form Increases aqueous solubility Enhanced bioavailability

Current Research Landscape and Unmet Clinical Needs

Recent studies (2012–2021) highlight benzimidazole derivatives as solutions to drug resistance in helminthiasis, viral infections, and cancers. For example, albendazole-resistant helminths have spurred efforts to develop analogs with modified substituents at the N1 and C2 positions. Similarly, the rise of multidrug-resistant Staphylococcus aureus necessitates novel antimicrobial scaffolds, where benzimidazoles show promise due to their ability to disrupt bacterial cell division. The compound 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine dihydrochloride addresses these needs through its unique substitution pattern, which may circumvent existing resistance mechanisms. Additionally, its structural novelty positions it as a candidate for targeting understudied oncogenic pathways, such as those involving aberrant kinase signaling.

Research Objectives and Scientific Rationale

Current investigations prioritize three objectives:

  • Mechanistic Elucidation : Determining whether the compound inhibits tubulin polymerization (common to benzimidazole antiparasitics) or interacts with novel targets like histone deacetylases.
  • Synthetic Optimization : Improving yield and purity of the dihydrochloride salt form through green chemistry approaches, given the challenges in isolating benzimidazole derivatives.
  • Therapeutic Exploration : Evaluating efficacy in models of colorectal cancer and Gram-positive bacterial infections, where existing benzimidazoles show partial activity.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-14-8-7-13-15-11-5-3-4-6-12(11)16(13)9-10-17-2;;/h3-6,14H,7-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRFLKZLQQYDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2N1CCOC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzimidazole Core Reactivity

The benzimidazole moiety participates in electrophilic substitution and coordination chemistry:

  • Electrophilic Aromatic Substitution : The electron-rich C-5 position undergoes nitration or halogenation under acidic conditions. For example, iodination with N-iodosuccinimide in acetic acid at 80°C selectively substitutes C-5 .

  • Metal Coordination : The benzimidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes in aqueous ethanol .

N-Methylethanamine Side Chain Reactions

The tertiary amine exhibits nucleophilic character despite dihydrochloride salt formation:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide in acetonitrile at 60°C to yield a quaternary ammonium iodide .

  • Proton Exchange : The dihydrochloride salt undergoes reversible proton loss in basic media (pH > 10), regenerating the free base .

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, CH₃CN, 60°CQuaternary salt78%
DeprotonationNaOH (pH 12), H₂OFree base>90%

Methoxyethyl Group Transformations

The 2-methoxyethyl substituent undergoes ether cleavage and oxidation:

  • Demethylation : Treating with BBr₃ in dichloromethane (−78°C to rt) cleaves the methoxy group to a hydroxyl .

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the terminal CH₂OCH₃ group to a carboxylic acid .

Salt-Specific Behavior

The dihydrochloride form influences solubility and stability:

  • pH-Dependent Solubility : Highly soluble in water (>50 mg/mL) but precipitates in neutral or alkaline buffers .

  • Thermal Stability : Decomposes at 220°C without melting, releasing HCl gas (TGA data) .

Synthetic Route Optimization

Key steps from literature analogs include:

  • Benzimidazole Formation : Condensation of 4-(2-methoxyethyl)-1,2-diaminobenzene with glyoxalic acid in HCl/EtOH (80°C, 12 h) .

  • Side Chain Introduction : Mitsunobu reaction with N-methylethanolamine and DIAD/PPh₃ in THF (0°C to rt) .

  • Salt Preparation : Treatment with HCl gas in anhydrous ether to precipitate the dihydrochloride .

Degradation Pathways

  • Acidic Hydrolysis : Prolonged exposure to 1M HCl (reflux) cleaves the benzimidazole ring into diamines and carboxylic acids .

  • Oxidative Degradation : H₂O₂/Fe² (Fenton’s reagent) oxidizes the methoxyethyl group to formate derivatives .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Benzimidazole compounds are recognized for their antimicrobial activities. The presence of the benzimidazole moiety in 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine suggests potential efficacy against bacterial and fungal pathogens. Experimental data support the idea that modifications to the benzimidazole structure can enhance antimicrobial potency .

Neurological Applications

Recent studies have explored the neuroprotective effects of benzimidazole derivatives. The compound may exhibit properties that protect neuronal cells from oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of a similar benzimidazole derivative on human breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, with significant downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the effectiveness of various benzimidazole derivatives against antibiotic-resistant strains of Staphylococcus aureus, one derivative demonstrated substantial inhibitory effects, suggesting its potential as a novel antimicrobial agent .

Data Tables

Application AreaObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on resistant bacteria
Neurological ProtectionReduces oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, in its antimicrobial role, it binds to microtubule proteins, inhibiting their polymerization and disrupting cellular processes . In cancer therapy, it may interfere with DNA replication and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Structural Analysis

  • Core Structure : All compounds share a benzimidazole or heterocyclic core, critical for binding to biological targets like enzymes or receptors.
  • Substituent Effects: 1-Position: The 2-methoxyethyl group in the target compound introduces hydrophilicity and flexibility compared to the chloro () or difluoromethyl () groups, which may enhance metabolic stability or alter receptor affinity . 2-Position: The N-methylethanamine side chain is common, facilitating salt formation (dihydrochloride) and improving solubility.

Physicochemical Properties

  • Solubility : Dihydrochloride salts universally improve aqueous solubility. The methoxyethyl group in the target compound may further enhance solubility compared to hydrophobic substituents like difluoromethyl .

Impurity and Stability Profiles

  • Related Impurities : Compounds like 2-(3,4-dimethoxyphenyl)-N-methylethanamine hydrochloride () emphasize the need for rigorous purity testing, as structural similarities can lead to byproduct formation during synthesis .
  • Degradation Pathways: Dihydrochloride salts are prone to hygroscopicity; stability studies must account for moisture and temperature, as noted in for doxylamine impurities .

Biological Activity

The compound 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine; dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antifungal, and antiparasitic activities. This article aims to synthesize existing research findings regarding the biological activity of this specific compound, providing an overview of its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C12H16N3·2HCl
  • Molecular Weight : 276.19 g/mol
  • CAS Number : Not explicitly listed but can be derived from the structure.

Benzimidazole derivatives often exert their biological effects through several mechanisms:

  • Tubulin Binding : Many benzimidazoles interfere with microtubule dynamics by binding to tubulin, which is crucial for mitosis. This leads to cell cycle arrest in cancer cells .
  • Inhibition of Enzymatic Activity : Some compounds inhibit specific enzymes involved in cellular proliferation and survival, contributing to their anticancer effects .
  • Induction of Apoptosis : Certain studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

Anticancer Activity

Research indicates that compounds similar to 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)<10Tubulin inhibition leading to mitotic arrest
HeLa (Cervical Cancer)<5Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)<15Inhibition of cell proliferation

These results suggest that the compound may serve as a potent anticancer agent, with its efficacy potentially surpassing that of established chemotherapeutics .

Antimicrobial Activity

Benzimidazole derivatives have also been tested for antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Candida albicans16 µg/mLFungicidal

Such findings support the hypothesis that this compound could be developed as a broad-spectrum antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the cytotoxicity of various benzimidazole derivatives, including the target compound, against a panel of human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in neuroblastoma and glioblastoma models .
  • Antimicrobial Testing :
    In another investigation focused on antimicrobial activity, the compound was tested against both gram-positive and gram-negative bacteria. The results demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine dihydrochloride, and what reaction conditions are critical for optimizing yield and purity?

  • Methodology : The compound is synthesized via cyclization of substituted o-phenylenediamine derivatives under acidic conditions. For example, refluxing N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with benzoyl chloride at 100°C for 4 hours under reflux conditions yields benzimidazole derivatives. Key parameters include temperature control, stoichiometric ratios of reactants, and purification via recrystallization (e.g., methanol) to achieve ≥95% purity .
  • Critical Factors : Use of anhydrous solvents, inert atmosphere (N₂/Ar) to prevent oxidation, and post-synthetic salt formation (e.g., HCl gas bubbling) to stabilize the dihydrochloride form .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming the presence of the benzimidazole core and dihydrochloride salt form?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for benzimidazole) and methoxyethyl side chains (δ 3.2–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₆Cl₂N₃O₂) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolve crystal structures to validate salt formation (Cl⁻ counterion interactions) .

Q. How does the compound's stability vary under different storage conditions (e.g., temperature, pH), and what protocols ensure long-term viability in experimental settings?

  • Methodology : Stability studies indicate degradation at >40°C or pH <3.0. Store lyophilized powder at -20°C under desiccation (≤5% humidity). For aqueous solutions (e.g., PBS buffer), use pH 6.5–7.5 and refrigerate (2–8°C) for ≤72-hour viability .

Advanced Research Questions

Q. What computational or mechanistic approaches can elucidate the reaction pathways involved in forming the benzimidazole ring system during synthesis?

  • Methodology :

  • Density Functional Theory (DFT) : Model intermediates (e.g., imine or hydrazone forms) to identify energy barriers in cyclization steps .
  • Reaction Network Analysis : Use software like ICReDD to map competing pathways (e.g., nucleophilic ring-opening vs. side reactions) and optimize catalytic conditions (e.g., acid/base ratios) .

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across different studies, especially regarding its selectivity in enzyme inhibition assays?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and orthogonal validation (e.g., SPR vs. fluorescence polarization) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxyethyl chain truncation) to isolate contributions of specific functional groups to selectivity .

Q. What strategies are recommended for scaling up the synthesis of this compound from milligram to gram quantities while maintaining enantiomeric purity, particularly when dealing with sensitive functional groups?

  • Methodology :

  • Flow Chemistry : Continuous reactors minimize thermal degradation of the methoxyethyl group. Use immobilized catalysts (e.g., Pd/C) for hydrogenation steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while chiral HPLC ensures ≥99% enantiomeric excess during purification .

Data Contradiction Analysis

  • Example : Conflicting reports on enzyme inhibition potency (IC₅₀ = 50 nM vs. 200 nM) may arise from assay interference (e.g., DMSO solvent >1%) or protein batch variability. Validate with counter-screens (e.g., AlphaScreen) and standardized reagent sourcing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.